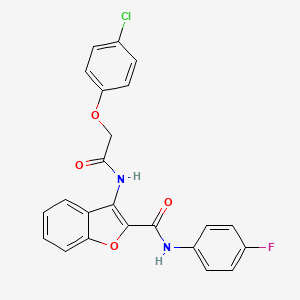

3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN2O4/c24-14-5-11-17(12-6-14)30-13-20(28)27-21-18-3-1-2-4-19(18)31-22(21)23(29)26-16-9-7-15(25)8-10-16/h1-12H,13H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJUNXDCKQIWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions using 4-chlorophenol and suitable acylating agents.

Amidation Reaction: The acetamido group can be formed through an amidation reaction between an acyl chloride derivative and an amine.

Final Coupling: The final step involves coupling the benzofuran core with the chlorophenoxyacetamido and fluorophenyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of “3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific biological target. Potential mechanisms may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogs in Benzofuran Derivatives

a. N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (Compound 5 in )

- Core Structure : Replaces benzofuran with an indole-carboxamide moiety.

- Substituents: Retains the 4-chlorophenoxyacetamido group but lacks the 4-fluorophenylcarboxamide.

- Synthesis: Uses TBTU-mediated coupling of 1H-indole-2-carboxylic acid with an aminophenyl intermediate .

- Physicochemical Properties: Property Value Molecular Weight ~438.87 g/mol (calculated) Melting Point Not reported Solubility Likely polar (DMSO-soluble)

b. Bicyclo[1.1.1]pentane Derivative ()

- Core Structure : Bicyclopentane replaces benzofuran, enhancing rigidity.

- Substituents: Retains 4-chlorophenoxyacetamido but adds a cyclobutanecarboxamide group.

- Biological Activity : Acts as an ATF4 inhibitor for cancer treatment, highlighting the impact of core structure on target specificity .

c. Bifunctional Opioid/SSRI Ligand ()

- Core Structure: Benzofuran with a 5-cyano substituent and 4-fluorophenyl group.

- Substituents : Includes a complex peptide-like chain for dual opioid/SSRI activity.

- Key Feature : The 4-fluorophenyl group mirrors the target compound, suggesting shared pharmacokinetic profiles .

Substituent Effects on Activity and Solubility

- 4-Chlorophenoxyacetamido Group: Enhances lipophilicity and membrane permeability, as seen in and .

- Benzofuran vs. Indole/Bicyclo Cores :

- Benzofuran: Planar structure favors π-π stacking (e.g., receptor binding).

- Bicyclopentane: Reduces conformational flexibility, possibly improving target selectivity .

Biological Activity

3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly due to the presence of chlorophenoxy and fluorophenyl substituents.

Chemical Characteristics

- IUPAC Name : 3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

- Molecular Formula : C23H16ClFN2O4

- Molecular Weight : 438.84 g/mol

- CAS Number : 887886-28-4

The biological activity of this compound is attributed to several potential mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways.

- DNA Intercalation : The compound may intercalate into DNA, affecting replication and transcription processes.

Antioxidant and Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit antioxidant properties. For instance, studies on related compounds have shown significant neuroprotective effects against excitotoxic damage in neuronal cells. These findings suggest that modifications in the benzofuran structure can enhance neuroprotective activities, potentially applicable to this compound as well .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound:

- Cell Viability Assays : Assessing cytotoxicity in various cell lines can provide insights into its therapeutic index.

- Enzyme Activity Assays : Determining the IC50 values against specific targets can elucidate its potency as an inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 3-(2-(4-chlorophenoxy)acetamido)-N-(4-methylphenyl)benzofuran-2-carboxamide | Structure | TBD | TBD |

| 3-(2-(4-bromophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide | Structure | TBD | TBD |

| 3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzothiophene-2-carboxamide | Structure | TBD | TBD |

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

- Neuroprotective Effects : A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity, finding that certain substitutions enhanced protective actions significantly .

- Antioxidant Activity : Research has demonstrated that specific benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, indicating their potential as antioxidants in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzofuran core with functionalized acetamido and aryl groups. For example:

- Step 1 : Amide bond formation between 2-(4-chlorophenoxy)acetic acid and an aminobenzofuran intermediate using coupling agents like TBTU in dichloromethane (DCM) at 0–5°C .

- Step 2 : Introduction of the 4-fluorophenyl carboxamide group via nucleophilic substitution or coupling reactions .

- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and elemental analysis confirm purity and structural fidelity .

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Characterization Method | Key Spectral Data |

|---|---|---|

| N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide | ¹H NMR (DMSO-d6) | δ 8.21 (s, NH), 6.80–7.35 (m, aromatic H) |

| Benzofuran-2-carboxamide derivative | X-ray crystallography | CCDC-1893314 (bond angles/lengths) |

Q. How is the structural identity of this compound confirmed in synthetic batches?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths/angles (e.g., intramolecular C–H···O interactions) and validates the benzofuran core .

- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl at δ 7.45–7.89 ppm) .

- Elemental analysis : Ensures >95% purity by matching calculated/observed C, H, N values .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., 20% yield increase vs. batch methods) .

- Design of Experiments (DoE) : Statistical models optimize temperature, solvent ratios, and catalyst loading. For example, a 3² factorial design identified optimal DCM:DMF (3:1) for coupling efficiency .

- Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates >99% pure product .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Substituent positioning : The 4-chlorophenoxy group enhances lipophilicity and target binding vs. 3-chloro analogs .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values; validate via LC-MS .

Q. What advanced techniques elucidate its mechanism of action at the molecular level?

- X-ray co-crystallization : Resolve binding modes with target proteins (e.g., kinase active sites) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) for structure-activity relationship (SAR) studies .

- Molecular dynamics simulations : Predict stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How to design derivatives to enhance selectivity while maintaining efficacy?

- Substituent modification : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve target affinity .

- Bioisosteric replacement : Substitute benzofuran with indole to reduce off-target effects .

- Prodrug strategies : Introduce ester moieties for improved bioavailability .

Q. What analytical strategies differentiate degradation products from synthetic impurities?

- Forced degradation studies : Expose to heat, light, or pH extremes, then analyze via:

- HPLC-MS : Identifies hydrolyzed products (e.g., cleavage of acetamido group) .

- Stress testing : 40°C/75% RH for 4 weeks reveals oxidation byproducts (e.g., hydroxylated benzofuran) .

- Comparative spectral libraries : Match degradation peaks with known impurities using NMR and IR databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.